1-Pentanol, 4-methyl-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-2-propen-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is primarily used in various chemical synthesis processes. This compound is known for its unique structure, which includes an isobutyl group attached to a propen-1-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isobutyl-2-propen-1-ol can be synthesized through several methods. One common approach involves the reaction of isobutylene with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In industrial settings, 2-Isobutyl-2-propen-1-ol is produced using large-scale chemical reactors. The process often involves the continuous feeding of reactants and catalysts into the reactor, followed by the separation and purification of the product through distillation and other techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Isobutyl-2-propen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide to replace the hydroxyl group with a halogen atom.
Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, saturated alcohols, and halogenated derivatives.
Scientific Research Applications
2-Isobutyl-2-propen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Researchers utilize this compound in studies related to enzyme activity and metabolic pathways.
Medicine: It serves as a precursor in the development of certain medicinal compounds.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isobutyl-2-propen-1-ol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound donates electrons to the oxidizing agent, resulting in the formation of oxidized products. In reduction reactions, it accepts electrons from the reducing agent, leading to the formation of reduced products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the propen-1-ol backbone.
2-Buten-1-ol: Shares the propen-1-ol backbone but has different substituents.
3-Methyl-2-buten-1-ol: Another unsaturated alcohol with a different substitution pattern.
Uniqueness: 2-Isobutyl-2-propen-1-ol is unique due to its specific combination of an isobutyl group and a propen-1-ol backbone, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Properties
Molecular Formula |
C7H14O |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
4-methyl-2-methylidenepentan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)4-7(3)5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
BCCGLFNYAVNCOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.